molecular formula C25H21BrN2O4S B14085549 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14085549
M. Wt: 525.4 g/mol
InChI Key: KIUWHMXXVCRXGW-UHFFFAOYSA-N
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Description

7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a bromine atom, a thiazole ring, and a propoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core, bromination, and the introduction of the thiazole and propoxyphenyl groups. The general synthetic route can be outlined as follows:

    Formation of Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of Thiazole and Propoxyphenyl Groups: The thiazole and propoxyphenyl groups are introduced through nucleophilic substitution reactions using appropriate thiazole and propoxyphenyl precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific molecular targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Pharmacology: Research is conducted to understand its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the propoxyphenyl group.

    2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the bromine atom.

    7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but has a methoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

Molecular Formula

C25H21BrN2O4S

Molecular Weight

525.4 g/mol

IUPAC Name

7-bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21BrN2O4S/c1-4-11-31-17-8-5-15(6-9-17)21-20-22(29)18-12-16(26)7-10-19(18)32-23(20)24(30)28(21)25-27-13(2)14(3)33-25/h5-10,12,21H,4,11H2,1-3H3

InChI Key

KIUWHMXXVCRXGW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=C(C3=O)C=C(C=C5)Br

Origin of Product

United States

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